4-(Difluoromethyl)-2-methylbenzoic acid
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Overview
Description
4-(Difluoromethyl)-2-methylbenzoic acid is an organic compound characterized by the presence of a difluoromethyl group and a methyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-methylbenzoic acid typically involves the introduction of the difluoromethyl group to a benzoic acid derivative. One common method is the difluoromethylation of a suitable precursor using difluorocarbene reagents. The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or aminated derivatives .
Scientific Research Applications
4-(Difluoromethyl)-2-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the development of agrochemicals, such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-methylbenzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)-2-methylbenzoic acid
- 4-(Chloromethyl)-2-methylbenzoic acid
- 4-(Bromomethyl)-2-methylbenzoic acid
Uniqueness
4-(Difluoromethyl)-2-methylbenzoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C9H8F2O2 |
---|---|
Molecular Weight |
186.15 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-methylbenzoic acid |
InChI |
InChI=1S/C9H8F2O2/c1-5-4-6(8(10)11)2-3-7(5)9(12)13/h2-4,8H,1H3,(H,12,13) |
InChI Key |
ACFVIWGJMAZJKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)F)C(=O)O |
Origin of Product |
United States |
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